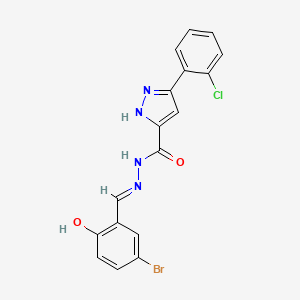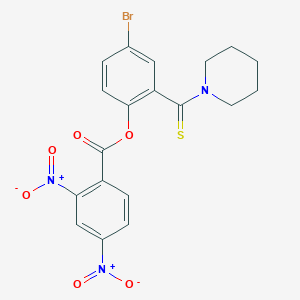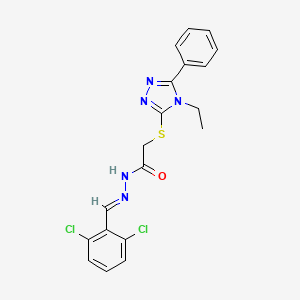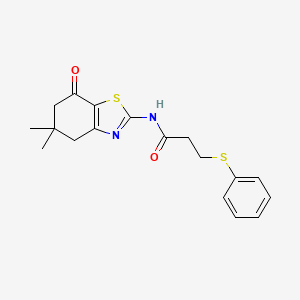
N'-(5-BR-2-Hydroxybenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-BR-2-Hydroxybenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide, often referred to as BRHCP , is a chemical compound with a complex structure. Let’s break it down:
N’: The prefix indicates that the compound contains a hydrazide functional group.
5-BR-2-Hydroxybenzylidene: This part of the name suggests the presence of a benzylidene group (C=CH) attached to a 2-hydroxybenzyl moiety.
3-(2-chlorophenyl): The compound includes a chlorophenyl group at position 3.
1H-pyrazole-5-carbohydrazide: The core structure is a pyrazole ring with a hydrazide substituent at position 5.
Méthodes De Préparation
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Analyse Des Réactions Chimiques
BRHCP undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products include derivatives with modified substituents.
Applications De Recherche Scientifique
BRHCP finds applications in:
Medicine: It exhibits potential as an antitumor agent due to its hydrazide moiety, which can target cancer cells.
Chemical Biology: Researchers use BRHCP to study cellular processes and identify molecular targets.
Industry: It may serve as a precursor for designing new materials or pharmaceuticals.
Mécanisme D'action
The exact mechanism remains under investigation, but BRHCP likely interacts with cellular proteins or enzymes, affecting cell growth, apoptosis, or other pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other hydrazide-containing compounds, such as isoniazid (used against tuberculosis) and hydralazine (an antihypertensive), share structural features.
Uniqueness: BRHCP’s combination of benzylidene, chlorophenyl, and pyrazole moieties distinguishes it from related compounds.
Propriétés
Formule moléculaire |
C17H12BrClN4O2 |
|---|---|
Poids moléculaire |
419.7 g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-chlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12BrClN4O2/c18-11-5-6-16(24)10(7-11)9-20-23-17(25)15-8-14(21-22-15)12-3-1-2-4-13(12)19/h1-9,24H,(H,21,22)(H,23,25)/b20-9+ |
Clé InChI |
HJXWADUECWJLTK-AWQFTUOYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-1-(4-ethoxyphenyl)-2-thioxo-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11662799.png)

![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11662804.png)
![N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine](/img/structure/B11662819.png)
![methyl [6-chloro-2-(4-methoxyphenyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B11662826.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11662830.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11662837.png)
![4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11662842.png)

![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11662854.png)
![N'-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11662860.png)
![Ethyl 6-ethyl-2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662862.png)


